Nordoxepin hydrochloride

Norepinephrine Transporter (NET) Selectivity Profile Antidepressant Pharmacology

Nordoxepin hydrochloride is the primary active metabolite of doxepin with a distinct ~31h half-life, enhanced NET selectivity, and a unique 1:1 E/Z stereoisomer ratio. This certified analytical standard is essential for accurate quantification in bioequivalence studies and CYP2C19 pharmacogenomic research. Incompatible with generic doxepin substitution; verify isomer composition.

Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
CAS No. 4504-96-5
Cat. No. B195832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordoxepin hydrochloride
CAS4504-96-5
Synonyms(E)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine Hydrochloride;  cis-N-methyl-dibenz[b,e]oxepin-Δ11(6H),γ-propylamine Hydrochloride
Molecular FormulaC18H20ClNO
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
InChIKeyGNPPEZGJRSOKRE-QFHYWFJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nordoxepin hydrochloride: Pharmacological Profile and Critical Differentiator as a Potent, Selective Norepinephrine Reuptake Inhibitor


Nordoxepin hydrochloride (CAS 4504-96-5), also known as N-desmethyldoxepin, is the primary pharmacologically active metabolite of the tricyclic antidepressant doxepin [1][2]. The compound exists as a mixture of (E)- and (Z)-stereoisomers [3]. While sharing a similar overall pharmacological profile with its parent compound, nordoxepin is distinguished by its significantly enhanced potency and selectivity as a norepinephrine reuptake inhibitor [4].

Why Doxepin and Other TCAs Cannot Substitute for Nordoxepin Hydrochloride in Analytical and Pharmacological Studies


Direct substitution of doxepin or other tricyclic antidepressants (TCAs) for nordoxepin hydrochloride is scientifically invalid due to fundamental differences in their molecular targets and in vivo behavior. Nordoxepin is not merely a structural analog; it is the major active metabolite of doxepin, formed through extensive first-pass metabolism (55-87%) [1]. This metabolic conversion results in a compound with a profoundly altered pharmacological profile. Critically, relative to doxepin, nordoxepin is a much more potent and selective inhibitor of the norepinephrine transporter (NET) [2]. This class-level shift toward noradrenergic activity is a hallmark of demethylated TCAs [3] and means that any study or application requiring the specific activity of nordoxepin cannot be reliably approximated by the parent drug. Furthermore, nordoxepin exhibits a significantly longer elimination half-life in humans, approximately 31-51 hours, compared to 17 hours for doxepin [4], a pharmacokinetic divergence that critically impacts interpretation in therapeutic drug monitoring, toxicology, and bioequivalence studies.

Quantitative Differentiation of Nordoxepin Hydrochloride: A Comparator-Based Evidence Guide


Enhanced Selectivity and Potency for Norepinephrine Reuptake Inhibition vs. Doxepin

In contrast to the more balanced serotonin-norepinephrine reuptake inhibition profile of its parent doxepin, nordoxepin demonstrates a significant functional shift toward potent and selective norepinephrine reuptake inhibition [1]. Doxepin binds to SERT and NET with Kd values of 68 nM and 29.5 nM, respectively, a 2.3-fold selectivity for NET [2]. While specific Ki values for nordoxepin at human transporters are not widely reported, the consensus across multiple authoritative sources is that nordoxepin is 'much more potent and selective as a norepinephrine reuptake inhibitor' than doxepin [1][3]. This is a class-level property of demethylated tricyclic antidepressants [4].

Norepinephrine Transporter (NET) Selectivity Profile Antidepressant Pharmacology

Significantly Prolonged Elimination Half-Life vs. Doxepin

Nordoxepin exhibits a substantially longer elimination half-life (t½) than doxepin in humans. This is a critical and quantifiable pharmacokinetic differentiator. One FDA-approved drug label reports the mean half-life of nordoxepin as 51 hours (range 33-80 hours), compared to 17 hours (range 8-24 hours) for doxepin [1]. Another source reports a terminal half-life of 31 hours for nordoxepin versus 15.3 hours for doxepin [2].

Pharmacokinetics Elimination Half-Life Metabolism

Defined Role in Interpretation of Forensic and Toxicological Data

In forensic toxicology, the distinction between doxepin and nordoxepin is not merely academic; it is essential for interpreting cause of death. A study on doxepin-associated fatalities found that the concentration ratio of doxepin to nordoxepin (Dox/NDox) provides critical information. Fatal poisonings predominantly exhibited a Dox/NDox concentration ratio of at least 3.8 [1]. In contrast, therapeutic use or non-acute ingestion is associated with a lower ratio and a greater contribution from the active metabolite, nordoxepin [1].

Forensic Toxicology Postmortem Analysis Doxepin/Nordoxepin Ratio

Targeted Application Scenarios for Nordoxepin Hydrochloride Based on Differential Evidence


Quantitative Bioanalysis of Doxepin in Pharmacokinetic and Bioequivalence Studies

Given its status as the major active metabolite with a prolonged half-life [1], the accurate and sensitive quantification of nordoxepin alongside doxepin is a regulatory requirement for bioequivalence and pharmacokinetic studies. Nordoxepin hydrochloride is used as a primary reference standard for developing and validating LC-MS/MS methods in human plasma, as demonstrated in studies using a linear range of 5-1300 pg/mL for the metabolite [2].

Forensic and Clinical Toxicology Testing

The documented utility of the doxepin/nordoxepin concentration ratio in determining the cause of death in forensic investigations necessitates the use of a pure nordoxepin standard [3]. Laboratories performing postmortem toxicology or clinical therapeutic drug monitoring rely on nordoxepin hydrochloride as an analytical reference material to accurately quantify the metabolite and calculate this critical ratio.

In Vitro Pharmacological Studies on Norepinephrine Reuptake

Researchers investigating the specific role of norepinephrine reuptake inhibition can utilize nordoxepin hydrochloride as a more selective tool compound compared to its parent drug, doxepin [4]. This allows for the design of experiments that minimize confounding effects from potent serotonin reuptake inhibition or histamine receptor antagonism, providing cleaner data on noradrenergic mechanisms.

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